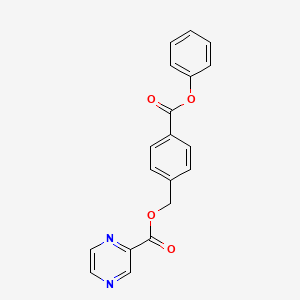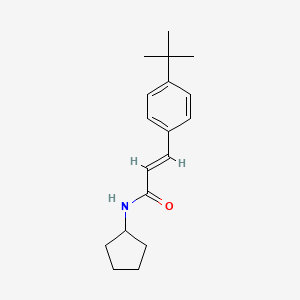
4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate is a chemical compound that has been studied for its potential use in scientific research. It is also known by its chemical formula C20H15N2O4 and is commonly referred to as PBCP. This compound has been found to have various applications in the field of biochemistry and physiology, making it an important area of study.
Mécanisme D'action
The mechanism of action of 4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate involves its ability to bind to specific targets, such as proteins or enzymes. This binding can result in changes in the conformation or activity of the target molecule, allowing for the monitoring of various biochemical processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate depend on the specific target molecule it binds to. For example, it has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase. It has also been used to monitor the activity of ion channels, which are important for cellular signaling and communication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate in lab experiments is its high sensitivity and specificity for certain target molecules. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, one limitation is that it may not be suitable for all types of experiments, as its binding affinity and specificity may vary depending on the target molecule.
Orientations Futures
There are several potential future directions for research on 4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate. One area of interest is the development of new fluorescent probes with improved sensitivity and specificity for certain target molecules. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research. Finally, research on the toxicity and safety of this compound is also important for its potential use in biomedical applications.
Méthodes De Synthèse
The synthesis of 4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate involves the reaction of pyrazine-2-carboxylic acid with 4-(chloromethyl)benzoic acid, followed by the reaction with sodium phenoxide. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
4-(phenoxycarbonyl)benzyl 2-pyrazinecarboxylate has been studied for its potential use as a fluorescent probe in biochemical assays. It has been found to be a useful tool for monitoring protein-protein interactions and enzyme activities. Additionally, this compound has been used in studies on the regulation of gene expression and the function of ion channels.
Propriétés
IUPAC Name |
(4-phenoxycarbonylphenyl)methyl pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-18(25-16-4-2-1-3-5-16)15-8-6-14(7-9-15)13-24-19(23)17-12-20-10-11-21-17/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWISILKFVXAJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)COC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenoxycarbonyl)benzyl 2-pyrazinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)thio]-N-(2-methyl-2H-tetrazol-5-yl)acetamide](/img/structure/B5884960.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-2-furamide](/img/structure/B5884961.png)
![methyl 2-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5884969.png)

![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)







![N-[2-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B5885024.png)
![7-butyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5885025.png)